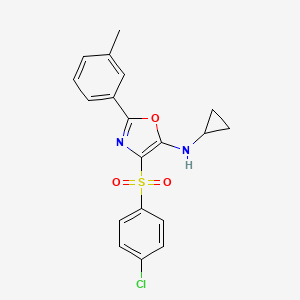

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine

Description

4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a meta-tolyl (3-methylphenyl) group at position 2, and a cyclopropylamine substituent at position 3. Its molecular formula is C₁₉H₁₆ClN₃O₃S, with a molecular weight of 401.87 g/mol.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(3-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-12-3-2-4-13(11-12)17-22-19(18(25-17)21-15-7-8-15)26(23,24)16-9-5-14(20)6-10-16/h2-6,9-11,15,21H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOSRKWOZQXYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine typically involves multiple steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

-

Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) reacts with the oxazole intermediate. This reaction usually takes place in the presence of a base like triethylamine.

-

Attachment of the Cyclopropyl Group: : The cyclopropyl group can be attached through a nucleophilic substitution reaction, where a cyclopropylamine reacts with the sulfonylated oxazole intermediate.

-

Final Assembly: : The final compound is obtained by coupling the m-tolyl group to the oxazole ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Sulfides, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

-

Antidiabetic Potential :

- Research has indicated that compounds featuring similar structural motifs exhibit antidiabetic properties by inhibiting enzymes such as α-glucosidase and α-amylase. The presence of electron-donating and electron-withdrawing groups on the aromatic ring enhances their inhibitory activity against these enzymes, making derivatives of sulfonamide promising in managing type 2 diabetes .

-

Inhibitory Mechanisms :

- Molecular docking studies have shown that compounds like 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine can form hydrogen bonds and hydrophobic interactions with the active sites of target enzymes. This suggests a strong binding affinity, which is critical for effective enzyme inhibition .

Case Studies

-

Synthesis and Evaluation :

- A series of derivatives were synthesized to evaluate their biological activity against various targets. For instance, the synthesis involved the reaction of para-chloroaniline with chlorosulfonic acid to produce sulfonamide derivatives, which were then tested for their antidiabetic efficacy in vitro and in vivo models .

-

Molecular Dynamics Simulations :

- Advanced molecular dynamics simulations have been conducted to assess the stability of these compounds in complex with target proteins. The results confirmed that the most active compounds maintained stability within the binding sites over extended simulation periods, indicating their potential as drug candidates .

Summary of Applications

The applications of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine can be categorized as follows:

| Application | Description |

|---|---|

| Antidiabetic Agents | Inhibits α-glucosidase and α-amylase, potentially useful in managing diabetes. |

| Enzyme Inhibition | Demonstrates strong binding through hydrogen bonding and hydrophobic interactions. |

| Drug Development | Serves as a scaffold for synthesizing new therapeutic agents targeting various diseases. |

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to three structurally related derivatives (Table 1). Key differences lie in substituents, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Computational Comparison

Key Findings

Core Heterocycle Influence :

- The oxazole core in the target compound and –2 derivatives contrasts with the thiazole in . Thiazoles generally exhibit greater π-electron delocalization and metabolic susceptibility compared to oxazoles .

Substituent Effects :

- The meta-tolyl group in the target compound introduces steric bulk and lipophilicity, differing from the furan-2-yl () and 2-chlorophenyl () groups. Furan derivatives may enhance solubility but reduce stability .

- The cyclopropylamine substituent in the target compound likely improves metabolic resistance compared to the 3-methoxypropylamine () or morpholin-4-ylpropylamine (), which introduce hydrogen-bonding capacity but increase molecular weight .

Physicochemical Properties: The target compound’s predicted XLogP3 (4.2) suggests moderate lipophilicity, intermediate between (3.5) and (5.3). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- The target compound’s cyclopropyl group requires specialized synthetic routes (e.g., cyclopropanation), whereas ’s morpholine and ’s methoxyethyl groups are more straightforward to introduce .

Research Implications

Structural variations among these compounds highlight trade-offs between solubility, stability, and bioactivity. The target compound’s balance of lipophilicity (XLogP3 ~4.2) and moderate TPSA positions it as a candidate for further pharmacokinetic studies. However, the thiazole derivative () may offer stronger target binding due to its dual sulfonyl groups, albeit at the cost of higher molecular weight and rotatable bonds .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and cyclization processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that structural modifications can significantly enhance their efficacy against various bacterial and fungal strains. For example, compounds with similar oxazole structures have demonstrated notable antimicrobial effects, suggesting a potential for 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine to exhibit similar properties .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| Compound A | 15 mm |

| Compound B | 20 mm |

| 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine | TBD |

Antioxidant Activity

Antioxidant assays using methods such as DPPH and ABTS have shown promising results for oxazole derivatives. The antioxidant activity is measured by the percentage inhibition of free radicals. Preliminary data suggests that modifications in the oxazole ring can enhance antioxidant properties .

| Method | Inhibition Percentage (%) |

|---|---|

| DPPH | TBD |

| ABTS | TBD |

Cytotoxicity

Evaluating cytotoxicity is crucial for assessing the safety profile of new compounds. In vitro studies have indicated that some derivatives exhibit low cytotoxicity while maintaining biological activity. The selectivity index (SI) is often calculated to determine the safety margin of these compounds .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins. These studies reveal key hydrogen bonding and hydrophobic interactions that contribute to the biological activity of the compound.

Case Studies

- Case Study on Antiviral Activity : A related compound was tested against human adenovirus (HAdV), showing significant antiviral activity with an IC50 value in the low micromolar range. This suggests that structural analogs may also possess antiviral properties .

- Case Study on Antidiabetic Potential : Research on similar oxazole derivatives has shown promising α-glucosidase inhibitory activity, with some compounds demonstrating IC50 values lower than standard drugs like acarbose .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(m-tolyl)oxazol-5-amine, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via multi-step reactions, typically starting with sulfonamide formation between 4-chlorobenzenesulfonyl chloride and cyclopropylamine, followed by cyclization with m-tolyl-substituted oxazole precursors. Critical steps include optimizing cyclization conditions (e.g., solvent polarity, temperature, and catalysts). For example, cyclization with propargylamine under reflux in DMF achieves ~60% yield, while microwave-assisted methods reduce reaction time but require rigorous solvent selection .

- Data Contradiction : Yields vary significantly (40–75%) depending on substituent electronic effects. Electron-withdrawing groups on the aryl ring hinder cyclization, necessitating harsher conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodology :

- NMR : ¹H NMR confirms cyclopropane integration (δ 0.5–1.0 ppm) and sulfonyl group deshielding (δ 7.8–8.2 ppm). ¹³C NMR distinguishes oxazole carbons (δ 150–160 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) at m/z 458.0 (calculated) validate purity .

- X-ray crystallography : SHELX-refined structures resolve torsional angles between the sulfonyl and oxazole moieties (e.g., C–S–O bond angles of ~106°) .

Q. How does the compound’s solubility affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.